molecular formula CH2S2 B14625396 Dithiirane CAS No. 56712-23-3

Dithiirane

Cat. No.: B14625396
CAS No.: 56712-23-3
M. Wt: 78.16 g/mol
InChI Key: XJLXLCWHYSPAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Dithiiranes can be synthesized through several methods, including the sulfurization of non-enolizable dicarbonyl compounds. One common approach involves the reaction of a dicarbonyl compound with Lawesson’s reagent or boron trisulfide, leading to the formation of a bicyclic 1,3-dithietane intermediate. Oxidative hydrolysis of this intermediate yields the desired dithiirane .

Another method involves the reaction of a 6-exo-oxide of a dithiabicyclo compound with potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate. This reaction produces the first isolable this compound oxide .

Industrial Production Methods: Industrial production of dithiiranes is not well-documented, likely due to their high reactivity and instability. Most synthetic methods are performed on a laboratory scale for research purposes.

Scientific Research Applications

Dithiiranes have several applications in scientific research:

Mechanism of Action

Dithiiranes can be compared to other three-membered ring compounds containing chalcogen atoms, such as dioxiranes, diseleniranes, and ditelluriranes .

    Dioxiranes: These compounds contain two oxygen atoms and are known for their strong oxidizing properties. They are widely used in organic synthesis as oxidizing agents.

    Diseleniranes and Ditelluriranes: These compounds contain selenium and tellurium atoms, respectively.

Uniqueness of Dithiiranes: Dithiiranes are unique due to their high reactivity and the presence of sulfur atoms, which impart distinct chemical properties. Their strained ring structure makes them valuable intermediates in synthetic chemistry and potential candidates for various applications in research and industry.

Comparison with Similar Compounds

Properties

CAS No.

56712-23-3

Molecular Formula

CH2S2

Molecular Weight

78.16 g/mol

IUPAC Name

dithiirane

InChI

InChI=1S/CH2S2/c1-2-3-1/h1H2

InChI Key

XJLXLCWHYSPAJZ-UHFFFAOYSA-N

Canonical SMILES

C1SS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.